molecular formula C15H19BrN2O2 B5792086 [(Z)-[amino-(4-bromophenyl)methylidene]amino] 3-cyclopentylpropanoate

[(Z)-[amino-(4-bromophenyl)methylidene]amino] 3-cyclopentylpropanoate

Cat. No.: B5792086
M. Wt: 339.23 g/mol
InChI Key: XQFVDWRZCXKKQU-UHFFFAOYSA-N
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Description

[(Z)-[amino-(4-bromophenyl)methylidene]amino] 3-cyclopentylpropanoate is a complex organic compound characterized by the presence of a bromophenyl group, an amino group, and a cyclopentylpropanoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(Z)-[amino-(4-bromophenyl)methylidene]amino] 3-cyclopentylpropanoate typically involves the condensation of 4-bromoaniline with cyclopentylpropanoic acid under specific conditions. The reaction is often carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus trichloride to facilitate the formation of the amide bond. The reaction mixture is usually heated to reflux to ensure complete conversion of the starting materials.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to a more consistent and scalable production process.

Chemical Reactions Analysis

Types of Reactions

[(Z)-[amino-(4-bromophenyl)methylidene]amino] 3-cyclopentylpropanoate undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The bromophenyl group can be reduced to form the corresponding phenyl derivative.

    Substitution: The bromine atom can be substituted with other functional groups such as hydroxyl, amino, or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or sodium methoxide (NaOCH₃).

Major Products

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of the corresponding phenyl derivative.

    Substitution: Formation of hydroxyl, amino, or alkyl-substituted derivatives.

Scientific Research Applications

[(Z)-[amino-(4-bromophenyl)methylidene]amino] 3-cyclopentylpropanoate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of novel materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of [(Z)-[amino-(4-bromophenyl)methylidene]amino] 3-cyclopentylpropanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity and thereby affecting the biochemical pathways in which the enzyme is involved. Additionally, the presence of the bromophenyl group may facilitate interactions with hydrophobic pockets in proteins, enhancing the compound’s binding affinity.

Comparison with Similar Compounds

[(Z)-[amino-(4-bromophenyl)methylidene]amino] 3-cyclopentylpropanoate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity.

Properties

IUPAC Name

[(Z)-[amino-(4-bromophenyl)methylidene]amino] 3-cyclopentylpropanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19BrN2O2/c16-13-8-6-12(7-9-13)15(17)18-20-14(19)10-5-11-3-1-2-4-11/h6-9,11H,1-5,10H2,(H2,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQFVDWRZCXKKQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)CCC(=O)ON=C(C2=CC=C(C=C2)Br)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC(C1)CCC(=O)O/N=C(/C2=CC=C(C=C2)Br)\N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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